3-(Ethanesulfonyl)pyridin-4-amine
Description
3-(Ethanesulfonyl)pyridin-4-amine is a pyridine derivative featuring an electron-withdrawing ethanesulfonyl (-SO₂C₂H₅) group at position 3 and an amine (-NH₂) group at position 3. The ethanesulfonyl moiety imparts significant polarity and reactivity to the molecule, making it a candidate for applications in medicinal chemistry, radiochemistry, and materials science. The compound’s electron-deficient aromatic system, driven by the sulfonyl group, likely enhances its utility in nucleophilic substitution reactions or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-ethylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2O2S/c1-2-12(10,11)7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9) |
InChI Key |
OJOVPCPUBDJMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)pyridin-4-amine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridin-4-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for 3-(Ethanesulfonyl)pyridin-4-amine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(Ethanesulfonyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The ethanesulfonyl group can enhance the compound’s binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent effects are summarized in Table 1.
Key Observations :
- Electronic Effects : Ethanesulfonyl (-SO₂C₂H₅) is a stronger electron-withdrawing group (EWG) compared to methylsulfanyl (-SMe) or ethoxy (-OEt), which are electron-donating groups (EDG). This significantly reduces the electron density of the pyridine ring, enhancing the amine’s susceptibility to electrophilic attack .
- Polarity and Solubility : The sulfonyl group increases polarity, likely improving aqueous solubility compared to lipophilic substituents like cyclohexylethyl (logD = 3.5 ).
- Steric Considerations : Bulky groups (e.g., trifluoromethylphenyl ) hinder reactivity at the amine site, whereas smaller EWGs (e.g., -SO₂C₂H₅) maintain accessibility for further functionalization.
Physicochemical Properties
Comparative data for selected analogs (Table 2):
Insights :
- The sulfonyl group in 3-(Ethanesulfonyl)pyridin-4-amine contributes to a lower logD (estimated ~0.5) compared to lipophilic analogs like the cyclohexylethyl derivative (logD = 3.5 ), suggesting better solubility in polar solvents.
- The presence of multiple H-bond acceptors (SO₂, pyridine N) may enhance binding affinity in biological targets compared to simpler alkyl or ether substituents .
Electronic and Reactivity Profiles
- DFT Studies: For 3-(6-phenoxypyridinyl)pyrazolo[4,3-d]pyridin-4-amine, frontier orbital analysis revealed a HOMO-LUMO gap of 4.2 eV, with the amine group acting as a nucleophilic site . The ethanesulfonyl group in the target compound would further lower the LUMO energy, enhancing electrophilic reactivity.
- Safety Considerations : Ethanesulfonyl chloride derivatives require stringent handling (e.g., local exhaust ventilation, protective gear) due to their corrosive nature .
Biological Activity
3-(Ethanesulfonyl)pyridin-4-amine is a compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 174.23 g/mol
- IUPAC Name : 3-(Ethanesulfonyl)pyridin-4-amine
Biological Activity Overview
Research indicates that 3-(ethanesulfonyl)pyridin-4-amine exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against a range of pathogens.
- Anticancer Activity : Investigations into its anticancer potential suggest that it may inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating various diseases.
The biological activity of 3-(ethanesulfonyl)pyridin-4-amine is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or other enzymes implicated in cancer progression and microbial resistance.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of 3-(ethanesulfonyl)pyridin-4-amine, it was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
This data indicates that the compound has promising potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer effects of 3-(ethanesulfonyl)pyridin-4-amine on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings suggest that the compound could be a candidate for further development as an anticancer therapeutic.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the sulfonamide group can significantly affect the biological activity of the compound. For instance, replacing the ethane group with larger alkyl groups increased antimicrobial potency but reduced anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
